molecular formula C13H18ClNO B1440255 [1-(1-Benzofuran-2-yl)ethyl](propyl)amine hydrochloride CAS No. 1197742-01-0

[1-(1-Benzofuran-2-yl)ethyl](propyl)amine hydrochloride

Cat. No.: B1440255
CAS No.: 1197742-01-0
M. Wt: 239.74 g/mol
InChI Key: FCHABWOYALRPRM-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)ethylamine hydrochloride: is a chemical compound that features a benzofuran ring fused with an ethyl and propyl amine group

Scientific Research Applications

Chemistry

In chemistry, 1-(1-Benzofuran-2-yl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

Biologically, this compound has been studied for its potential pharmacological properties. It may exhibit activity against certain bacterial and viral pathogens, making it a candidate for drug development .

Medicine

In medicine, derivatives of benzofuran compounds have shown promise in treating various conditions such as cancer, inflammation, and neurological disorders. 1-(1-Benzofuran-2-yl)ethylamine hydrochloride could serve as a lead compound for the development of new therapeutic agents .

Industry

Industrially, this compound can be used in the production of polymers and dyes. Its structural properties make it suitable for incorporation into materials with specific electronic or optical characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Benzofuran-2-yl)ethylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-3-8-14-10(2)13-9-11-6-4-5-7-12(11)15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHABWOYALRPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C1=CC2=CC=CC=C2O1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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